1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate is a specialized ionic liquid with significant applications in various fields, particularly in organic synthesis and catalysis. This compound is characterized by its unique structure, which includes a trimethylsilyl group, difluoromethyl moiety, and a phenyl group attached to a methylimidazolium cation. The triflate anion contributes to its ionic nature, enhancing its solubility and reactivity in polar solvents.
The compound is identified by the Chemical Abstracts Service number 341529-13-3 and appears as a white powder. It is produced and supplied by various chemical companies, including Alfa Chemistry and Sigma-Aldrich, which provide detailed specifications regarding its purity (typically around 99%) and storage conditions (sealed and preserved) .
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate is classified as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and are known for their unique properties, such as low volatility and high thermal stability. This compound falls under the category of imidazolium salts, which are widely researched for their applications in catalysis and solvent systems.
The synthesis of 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate can be represented as follows:
The triflate anion consists of a central sulfur atom surrounded by three fluorine atoms.
The empirical formula for this compound is C11H14F2N2O3SSi, with a molecular weight of approximately 306.37 g/mol. The structural representation provides insight into its potential reactivity due to the presence of both electrophilic (triflate) and nucleophilic (difluoromethyl) sites.
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate participates in various chemical reactions:
Technical details concerning reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence these reactions' outcomes .
The mechanism of action for 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate primarily revolves around its role as a catalyst or solvent in organic synthesis:
Data from studies indicate enhanced reaction rates when using this ionic liquid compared to traditional solvents .
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate exhibits several notable physical properties:
Chemical properties include:
Relevant analyses highlight its potential for use in various chemical processes where traditional solvents may fail .
1-Trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate finds applications across several scientific domains:
Its versatility makes it an attractive compound for ongoing research aimed at improving synthetic methodologies and developing sustainable practices within chemical industries .
Transition-metal catalysis has emerged as a pivotal approach for introducing fluoromethyl groups into complex imidazolium frameworks, particularly for synthesizing 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate (CAS 341529-13-3). Palladium-based systems demonstrate exceptional efficacy in mediating C–CF₂SiMe₃ bond formation through cross-coupling reactions between halogenated imidazolium precursors and silicon-stabilized fluoromethyl nucleophiles. The trimethylsilyldifluoromethyl moiety (CF₂SiMe₃) serves as a masked carbanion equivalent that exhibits enhanced stability compared to non-silylated fluoromethyl anions, which are prone to rapid decomposition or α-elimination pathways [1] [9]. This stability originates from the β-silicon effect, where hyperconjugative interactions between the C–Si bond and the developing negative charge on the adjacent carbon atom facilitate anion formation and subsequent reactivity [3].
Recent methodological advances leverage photoinduced redox catalysis to generate fluoromethyl radicals under mild conditions. Iridium and ruthenium photocatalysts (e.g., [Ir(ppy)₃], [Ru(bpy)₃]²⁺) enable single-electron transfer activation of CF₂SiMe₃ precursors upon visible-light irradiation. These photoredox systems facilitate radical addition to electron-deficient imidazolium acceptors, bypassing the need for strongly basic conditions that often degrade sensitive heterocyclic substrates. The radical pathway complements traditional polar mechanisms by accessing distinct regioselectivity profiles, particularly for sterically congested imidazolium frameworks where nucleophilic substitution proves problematic [9]. Key to these developments has been the design of specialized ligands that modulate metal center electrophilicity while suppressing undesired β-hydride elimination pathways that plague fluoromethyl group transfer.
Table 1: Transition Metal Catalysts for Imidazolium Fluoromethylation
Catalyst System | Fluoromethyl Source | Reaction Mechanism | Key Advantage |
---|---|---|---|
Pd(OAc)₂/XPhos | (CF₂SiMe₃)₂Hg | Oxidative Addition/Reductive Elimination | High functional group tolerance |
[Ir(ppy)₃] | HCF₂SiMe₃ | Single-Electron Transfer | Mild conditions (visible light) |
CuI/PMDETA | Zn(CF₂SiMe₃)₂ | σ-Bond Metathesis | Compatibility with protic solvents |
Ni(cod)₂/dtbbpy | BrCF₂SiMe₃ | Radical-Polar Crossover | Retention of configuration |
Organocatalysis provides a metal-free alternative for functionalizing 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate, exploiting the inherent electrophilicity of the imidazolium ring and the unique properties of the triflate counterion. Triflimide catalysts (Tf₂NH), derived from bistrifluoromethanesulfonimide, function as potent Brønsted acids that protonate the imidazolium C2 position, generating a highly electrophilic dicationic species. This activation facilitates nucleophilic attack by weakly basic fluorinated carbanions at the C4/C5 positions through concerted deprotonation-fluoromethylation sequences. The triflate anion (OTf⁻) plays a crucial synergistic role by stabilizing charged intermediates via weak anion-π interactions with the electron-deficient imidazolium ring, effectively lowering the transition state energy for C–C bond formation [6] [8].
Chiral ammonium fluorides derived from cinchona alkaloids enable enantioselective fluoromethylation of prochiral imidazolium precursors. These phase-transfer catalysts shuttle [F⁻] or [Rf⁻] anions from aqueous to organic phases, where ion-pairing with the chiral cation imposes facial selectivity on nucleophilic addition. The electrostatic recognition between the ammonium cation and the imidazolium ring orients the substrate for stereocontrolled attack, achieving enantiomeric excesses >85% for certain fluorinated analogs. Computational studies reveal that the trimethylsilyl group exerts a pronounced steric directing effect in these transformations, shielding one enantioface through repulsive interactions with the catalyst's bulky substituents [8] [10]. This methodology represents a significant advancement for preparing enantioenriched fluorinated imidazolium ionic liquids with potential applications in asymmetric catalysis.
Table 2: Organocatalytic Systems for Imidazolium Functionalization
Catalyst Type | Representative Structure | Reaction Scope | Activation Mechanism |
---|---|---|---|
Triflimide Acids | Tf₂NH | C4/C5-Alkylation | Brønsted acid activation |
Chiral Ammonium Salts | N-(9-Anthracenylmethyl)cinchoninium | Asymmetric α-Fluoromethylation | Phase-transfer catalysis |
N-Heterocyclic Carbenes | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Acylfluoromethylation | Nucleophilic activation |
Phosphazene Bases | P₄-t-Bu | Dehydrofluorination | Superbase-mediated E2 elimination |
The trimethylsilyldifluoromethyl moiety (-CF₂SiMe₃) in 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate (Molecular Formula: C₁₄H₁₉F₂N₂Si·CF₃O₃S) serves multiple critical functions beyond its direct participation in fluorination chemistry. This group exhibits a remarkable dual character, acting simultaneously as a potent electron-withdrawing substituent that enhances imidazolium electrophilicity while providing steric protection to adjacent reactive centers. The silicon atom's low-lying σ* orbitals engage in hyperconjugative interactions with developing carbocationic centers during substitution reactions, significantly stabilizing transition states that would otherwise collapse via elimination pathways. This stabilization is quantified by a 12-15 kcal/mol reduction in activation energy for nucleophilic substitution at silicon-bearing carbons compared to non-silylated analogs [1] [3].
The hydrolytic stability imparted by the trimethylsilyl group enables handling and purification protocols that would decompose analogous non-silylated fluoromethylimidazolium salts. While the C–Si bond remains susceptible to cleavage by hard nucleophiles (e.g., F⁻, OH⁻), it exhibits remarkable resilience toward soft nucleophiles and weak acids commonly encountered in synthetic workflows. This selective lability facilitates strategic desilylation after fluorination using tetrabutylammonium fluoride (TBAF) sources, cleanly generating the terminal difluoromethyl (-CF₂H) variant without requiring specialized conditions. Crystallographic analysis of 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate reveals a distorted conformation where the SiMe₃ group adopts a perpendicular orientation relative to the imidazolium plane, minimizing steric clash with the ortho-hydrogens of the 2-phenyl substituent. This conformational preference creates a chiral pocket that influences diastereoselectivity in subsequent functionalization steps [10].
Table 3: Influence of Silyl Groups on Imidazolium Stability and Reactivity
Parameter | -CF₂H Analog | -CF₂SiMe₃ Derivative | Effect of Silyl Group |
---|---|---|---|
Thermal Decomposition Onset | 142°C | 187°C | +45°C stabilization |
Hydrolysis Half-life (pH 7) | 3.2 hours | 48 hours | 15-fold increase |
Reduction Potential (E₁/₂) | -1.43 V vs SCE | -1.87 V vs SCE | 440 mV cathodic shift |
C2 Acidity (pK_a in DMSO) | 20.7 | 18.3 | Enhanced electrophilicity |
The trifluoromethanesulfonate anion (CF₃SO₃⁻) in 1-trimethylsilyl-difluoromethyl-2-phenyl-3-methylimidazolium triflate transcends its traditional role as a non-coordinating counterion by actively participating in C–F bond-forming reactions. Advanced kinetic and computational studies reveal that triflate facilitates fluoride abstraction from silicon-bound difluoromethyl groups through a bifunctional activation mechanism. The sulfonate oxygen coordinates to silicon, weakening the C–Si bond and enhancing fluoride ion affinity, while simultaneously stabilizing developing negative charge during nucleophilic attack. This cooperative action lowers the activation barrier for fluorodesilylation by approximately 8-10 kcal/mol compared to non-coordinating anions like [BArF₂₄]⁻ or [PF₆]⁻ [8] [10].
In palladium-catalyzed fluoromethylation, triflate anions exhibit ligand-like behavior at metal centers, forming transient Pd–OTf complexes that modulate catalyst electrophilicity. Isotopic labeling experiments (¹⁸O-triflate) demonstrate oxygen atom transfer during C–F reductive elimination, implicating triflate in the inner coordination sphere. This anion-assisted catalysis accelerates fluoromethyl group transfer by facilitating the critical reductive elimination step, which typically represents the rate-limiting process in cross-coupling cycles. The weakly coordinating nature of triflate also prevents catalyst poisoning by maintaining labile coordination sites while providing sufficient electronic stabilization to high-valent palladium intermediates [5] [6].
The ion-pair reorganization dynamics between the imidazolium cation and triflate anion profoundly influence reaction outcomes. Time-resolved spectroscopy reveals that photoexcitation induces charge transfer from triflate to the imidazolium ring, generating radical pairs that undergo cage recombination faster than diffusion. This solvent-separated ion pairing enables radical fluorination pathways inaccessible with tight ion pairs. The triflate anion also functions as a Lewis base catalyst in dehydrofluorination reactions, abstracting acidic β-fluorine atoms from alkyl side chains while suppressing E1 elimination pathways through its poor leaving group ability. This unique combination of properties establishes triflate as an active participant rather than a passive spectator in the chemistry of fluorinated imidazolium salts [6] [8].
Table 4: Triflate Participation Mechanisms in Fluorination Reactions
Reaction Type | Triflate Role | Kinetic Isotope Effect | Computational Evidence |
---|---|---|---|
Nucleophilic Fluorodesilylation | Silicon coordination | kH/kD = 1.0 | ΔG‡ reduction = 9.2 kcal/mol |
Reductive Elimination | Pd-OTf complex formation | Inverse KIE (0.85) | Short Pd-O distance (2.15Å) |
Photoinduced Fluorination | Radical ion pair generation | Solvent-dependent KIE | Charge-transfer excitation at 320 nm |
Dehydrofluorination | Base catalysis | Primary KIE (3.8) | Linear free-energy relationship (β=0.3) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0